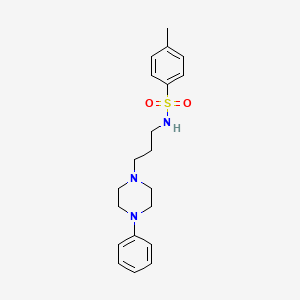

4-甲基-N-(3-(4-苯基哌嗪-1-基)丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves palladium-copper-catalyzed reactions or other sophisticated chemical processes that aim at functionalizing the benzenesulfonamide core with various substituents to achieve the desired chemical properties. For instance, Banerjee et al. (2000) detailed a synthesis involving a palladium–copper-catalyzed reaction between 4-methyl-N-[2-(prop-2-ynylsulfanyl)phenyl]benzenesulfonamide and p-iodotoluene, resulting in a molecule containing three essentially planar parts that are approximately orthogonal to each other, highlighting the intricate synthetic routes utilized in creating such molecules (Banerjee et al., 2000).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by significant conformational differences, as highlighted by Borges et al. (2014), who reported on the crystal structures revealing substantial differences in the conformations adopted by similar molecules in the solid state, which could affect their chemical behavior and interactions (Borges et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamides can be complex, involving various intermediates and catalysts. For instance, Coste et al. (2011) discussed the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles in the preparation of 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide, highlighting the role of palladium and copper catalysts in regioselective coupling processes (Coste et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Jia et al. (2019) synthesized a novel tetraphenylethylene derivative of benzenesulfonamide and characterized it using single-crystal X-ray diffraction, demonstrating the molecule's aggregation-induced emission properties and highlighting the importance of physical properties in determining a compound's applications (Jia et al., 2019).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including their reactivity, stability, and interaction with other molecules, are fundamental to their potential applications. For example, the research by Nocentini et al. (2016) on benzenesulfonamides incorporating flexible triazole moieties provided insights into their potent inhibition of human carbonic anhydrase isoforms, showcasing the impact of chemical modifications on the biological activity of these compounds (Nocentini et al., 2016).

科学研究应用

介绍

苯基哌嗪衍生物,包括类似4-甲基-N-(3-(4-苯基哌嗪-1-基)丙基)苯磺酰胺的化合物,在药物化学中以其适应性和药物样性而受到认可。它们主要以其治疗潜力而闻名,特别是在治疗中枢神经系统(CNS)疾病方面。然而,围绕这些化合物的应用和研究超越了这些范围,暗示了更广泛的科学和治疗可能性。

药物化学中的多功能支架

苯基哌嗪结构被认为是药物化学领域中的多功能支架。它们的分子模板显示出显著的药物样性,特别是在用于CNS疾病时。然而,科学界经常狭隘地将这些化合物仅视为“CNS结构”。最近的专利和研究表明,通过适当的修饰,苯基哌嗪基团可以产生新的原型和用于超越CNS领域的各种治疗领域的药物 (Maia, Tesch, & Fraga, 2012)。

CNS应用之外的潜力

尽管在市场和临床试验中具有强大的存在感,如4-甲基-N-(3-(4-苯基哌嗪-1-基)丙基)苯磺酰胺等苯基哌嗪衍生物仍然被低估。它们的治疗应用可以多样化,有益于各种治疗领域。通过改变苯基哌嗪基团的碱性和取代模式,可以实现药代动力学和药效动力学的改进,潜在地在多个治疗领域具有价值。这种多样化不仅是一种可能性,而且是未来制药科学研究和发展的强烈建议方向 (Maia, Tesch, & Fraga, 2012)。

作用机制

Target of Action

Similar compounds have been reported to target enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

It’s known that compounds targeting ache and bche typically inhibit these enzymes, preventing the breakdown of acetylcholine and thereby increasing its availability . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it can be inferred from similar compounds that it likely impacts the cholinergic pathway. By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This can enhance cholinergic neurotransmission, affecting memory and cognition .

Pharmacokinetics

A similar compound was found to have appropriate properties in terms of adme and toxicity, suggesting that it could be a potential drug candidate .

Result of Action

Based on the action of similar compounds, it can be inferred that it likely increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving memory and cognition .

未来方向

The future directions for this compound could involve further studies on its potential therapeutic applications. For instance, similar compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) . Therefore, this compound could also be explored for its potential in treating AD or other diseases.

属性

IUPAC Name |

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-18-8-10-20(11-9-18)26(24,25)21-12-5-13-22-14-16-23(17-15-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRZEEBPDWKFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)